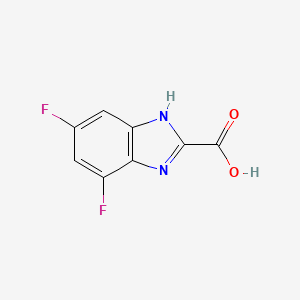
O-(2,3,4-Trifluorophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,3,4-Trifluorophenyl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a trifluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,3,4-Trifluorophenyl)hydroxylamine typically involves the reaction of 2,3,4-trifluoroaniline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide. The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2,3,4-Trifluorophenyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted trifluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-(2,3,4-Trifluorophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of O-(2,3,4-Trifluorophenyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: Another hydroxylamine derivative with a fully fluorinated benzyl ring.
O-Benzylhydroxylamine: A hydroxylamine derivative with a benzyl group.
Uniqueness
O-(2,3,4-Trifluorophenyl)hydroxylamine is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C6H4F3NO |
|---|---|
Molekulargewicht |
163.10 g/mol |
IUPAC-Name |
O-(2,3,4-trifluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4F3NO/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2H,10H2 |
InChI-Schlüssel |
TVLLKPMIMAYECL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1ON)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
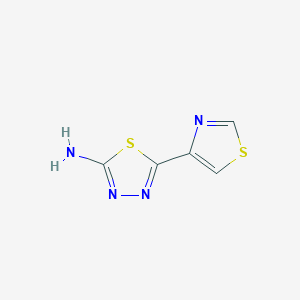
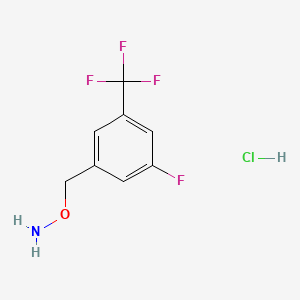
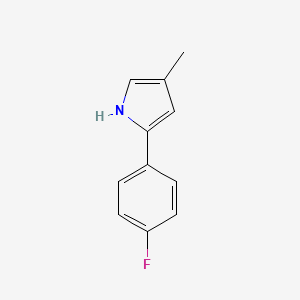

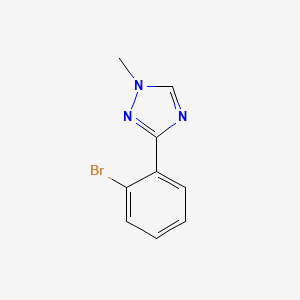



![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
